molecular formula C28H23N3O4 B12027861 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 769153-69-7

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12027861
CAS No.: 769153-69-7
M. Wt: 465.5 g/mol
InChI Key: OXXRGEGPGHIGSE-STBIYBPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

the general approach would involve scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its combination of a naphthyl group and a 4-methylbenzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

769153-69-7

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C28H23N3O4/c1-18-7-11-21(12-8-18)28(34)35-25-16-13-20-5-3-4-6-23(20)24(25)17-29-31-27(33)26(32)30-22-14-9-19(2)10-15-22/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

OXXRGEGPGHIGSE-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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